2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid
Overview
Description
2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid is an organic compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol . This compound is primarily used in proteomics research applications . It features a furan ring substituted with dimethyl groups and a benzoic acid moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid typically involves the reaction of 4,5-dimethylfuran-2-carboxylic acid with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid is used extensively in scientific research, particularly in the fields of chemistry and biology . Its applications include:
Proteomics Research: Used as a reagent for studying protein interactions and functions.
Medicinal Chemistry: Investigated for potential therapeutic properties due to its unique structure.
Industrial Chemistry: Utilized in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets, primarily proteins. The compound can form covalent bonds with amino acid residues in proteins, altering their structure and function . This interaction is crucial for its role in proteomics research, where it helps in identifying and characterizing protein functions .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative used in various chemical syntheses.
Furan-2,5-dicarboxylic acid: An oxidation product of furan derivatives, used in polymer production.
Methyl furan-2-carboxylate: Another furan derivative used in organic synthesis.
Uniqueness
2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid is unique due to its combination of a furan ring with a benzoic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized research applications, particularly in the study of protein interactions .
Properties
IUPAC Name |
2-[(4,5-dimethylfuran-2-carbonyl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-8-7-12(19-9(8)2)13(16)15-11-6-4-3-5-10(11)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGGMOKUWKLPEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(=O)NC2=CC=CC=C2C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330104 | |
Record name | 2-[(4,5-dimethylfuran-2-carbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200814 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
412938-26-2 | |
Record name | 2-[(4,5-dimethylfuran-2-carbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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